2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol
CAS No.: 14337-54-3
Cat. No.: VC20952551
Molecular Formula: C15H16Br2N4O
Molecular Weight: 428.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14337-54-3 |
|---|---|
| Molecular Formula | C15H16Br2N4O |
| Molecular Weight | 428.12 g/mol |
| IUPAC Name | 2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol |
| Standard InChI | InChI=1S/C15H16Br2N4O/c1-3-21(4-2)11-5-6-13(14(22)8-11)19-20-15-12(17)7-10(16)9-18-15/h5-9,22H,3-4H2,1-2H3 |
| Standard InChI Key | KRTUOGQOJXPKKJ-UHFFFAOYSA-N |
| Isomeric SMILES | CCN(CC)C1=CC(=O)C(=NNC2=C(C=C(C=N2)Br)Br)C=C1 |
| SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O |
| Canonical SMILES | CCN(CC)C1=CC(=O)C(=NNC2=C(C=C(C=N2)Br)Br)C=C1 |
Introduction
Chemical Structure and Properties
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is characterized by a complex molecular structure featuring bromine atoms, a pyridylazo group, and a diethylamino substituent. Its molecular formula is C15H16Br2N4O with a molecular weight of 428.12 g/mol . The compound appears as a red solid at room temperature .
Physical and Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 14337-54-3 |
| Molecular Formula | C15H16Br2N4O |
| Molecular Weight | 428.12 g/mol |
| IUPAC Name | 2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol |
| InChI | InChI=1S/C15H16Br2N4O/c1-3-21(4-2)11-5-6-13(14(22)8-11)19-20-15-12(17)7-10(16)9-18-15/h5-9,22H,3-4H2,1-2H3 |
| InChI Key | IZWNVESNWHXBBU-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O |
| Appearance | Red solid |
Chemical Properties
The chemical reactivity of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is primarily attributed to its functional groups. The presence of bromine atoms at the 3,5-positions of the pyridine ring significantly influences its chemical behavior and interaction with other molecules, particularly metal ions . The compound can undergo various chemical reactions including:
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Oxidation reactions with agents such as potassium permanganate or hydrogen peroxide
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Reduction reactions with sodium borohydride or lithium aluminum hydride
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Nucleophilic substitution reactions, particularly at the bromine positions
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol typically involves a multi-step process. One common method includes the bromination of 2-pyridylazo-5-(diethylamino)-phenol (PADAP) using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in organic solvents such as chloroform or dichloromethane, with careful temperature control to ensure selective bromination at the desired positions.
Industrial Production
In industrial settings, the production of this compound employs scaled-up versions of laboratory methods. Large-scale bromination reactions utilize automated equipment to precisely control reaction parameters. Continuous flow reactors and advanced purification techniques ensure high yield and purity of the final product, which is essential for analytical applications requiring high-quality reagents.
Analytical Applications
Metal Ion Detection
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is extensively used as a reagent for detecting and quantifying metal ions in solution. Its ability to form stable, colored complexes with various metal ions makes it valuable for spectrophotometric analysis .
Spectrophotometric Analysis of Uranium
A particularly significant application is the determination of uranium(VI) with high sensitivity. Research has shown that 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol forms a red-violet 1:2 (metal:ligand) complex with uranium(VI) in the presence of an anionic surfactant, sodium lauryl sulfate . This method exhibits the following characteristics:
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Molar absorptivity: 9.1 × 10⁴ L·mol⁻¹·cm⁻¹
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Optimal pH range: 8.4-9.9
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Beer's law compliance: 0-1.4 μg/mL concentrations of uranium
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Selective for uranium in the presence of DCTA (diaminocyclohexanetetraacetic acid)
Thiocyanate Detection
The compound also facilitates the detection of thiocyanate in water samples. It forms a violet-red ion associate specifically with thiocyanate ions in the presence of persulfate (S₂O₈²⁻). The intensity of the color is directly proportional to the thiocyanate concentration, enabling quantitative analysis in waste and drinking water samples.
Research Findings and Mechanism of Action
Complex Formation Mechanism
The mechanism of action of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol involves its interaction with specific molecular targets, primarily metal ions. The compound acts as a chelating agent, forming stable complexes through coordination with metal centers.
Key aspects of its mechanism include:
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The nitrogen atoms in the azo group and pyridine ring serve as electron donors
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The hydroxyl group can be deprotonated to form an additional coordination site
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The diethylamino group contributes to the electron density of the system and can influence the spectroscopic properties of the resulting complexes
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The bromine substituents enhance the sensitivity and selectivity of metal ion detection
Spectroscopic Properties
The spectroscopic properties of metal complexes with 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol make them particularly suitable for analytical applications. The formation of colored complexes allows for direct spectrophotometric determination of metal ions with high sensitivity .
Comparison with Similar Compounds
Comparison with Monobromo Analog
A closely related compound is 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (CAS: 14337-53-2), which contains only one bromine atom. This allows for a direct comparison of how the additional bromine affects chemical properties and analytical performance .
Other Structural Analogs
Other structural analogs that have been compared in research include:
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2-(3,5-Dichloro-2-pyridylazo)-5-(diethylamino)-phenol
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2-(3,5-Diiodo-2-pyridylazo)-5-(diethylamino)-phenol
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2-(3,5-Dibromo-2-pyridylazo)-5-(dimethylamino)-phenol
These compounds exhibit varying degrees of sensitivity and selectivity for different metal ions based on the nature of the halogen substituents and the amino group modifications.
| Safety Category | Information |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 (Avoid breathing dust/fumes/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell; IF ON SKIN: Wash with plenty of soap and water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price (USD) | Updated |
|---|---|---|---|---|---|---|
| Ambeed | A1148997 | 2-((3,5-Dibromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol 98% | 14337-54-3 | 250mg | $23 | 2021-12-16 |
| Ambeed | A1148997 | 2-((3,5-Dibromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol 98% | 14337-54-3 | 1g | $65 | 2021-12-16 |
| Ambeed | A1148997 | 2-((3,5-Dibromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol 98% | 14337-54-3 | 5g | $293 | 2021-12-16 |
| Arctom | AS707080 | 2-((3,5-Dibromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol 98% | 14337-54-3 | 5g | $453 | 2021-12-16 |
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